molecular formula C25H34N2O4 B514995 4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide

4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide

Cat. No.: B514995
M. Wt: 426.5g/mol
InChI Key: ICBQGNBHOXRZKL-UHFFFAOYSA-N
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Description

4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7310~2,7~]tridec-2(7)-en-3-yl]benzamide is a complex organic compound with a unique structure This compound is characterized by its tricyclic framework and the presence of multiple methyl groups, a hydroxyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide typically involves multi-step organic reactions. The initial steps often include the formation of the tricyclic core through cyclization reactions, followed by the introduction of the hydroxyl and nitrobenzamide groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and nitrating agents. The reaction conditions may vary, but they generally require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrobenzamide groups play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sclareol: A diterpene alcohol with a similar tricyclic structure.

    Labd-14-ene-8,13-diol: Another compound with a tricyclic framework and hydroxyl groups.

Uniqueness

4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7310~2,7~]tridec-2(7)-en-3-yl]benzamide is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H34N2O4

Molecular Weight

426.5g/mol

IUPAC Name

N-(1-hydroxy-5,5,9,11,11-pentamethyl-3-tricyclo[7.3.1.02,7]tridec-2(7)-enyl)-4-nitrobenzamide

InChI

InChI=1S/C25H34N2O4/c1-22(2)10-17-11-24(5)13-23(3,4)14-25(29,15-24)20(17)19(12-22)26-21(28)16-6-8-18(9-7-16)27(30)31/h6-9,19,29H,10-15H2,1-5H3,(H,26,28)

InChI Key

ICBQGNBHOXRZKL-UHFFFAOYSA-N

SMILES

CC1(CC(C2=C(C1)CC3(CC(CC2(C3)O)(C)C)C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C

Canonical SMILES

CC1(CC(C2=C(C1)CC3(CC(CC2(C3)O)(C)C)C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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